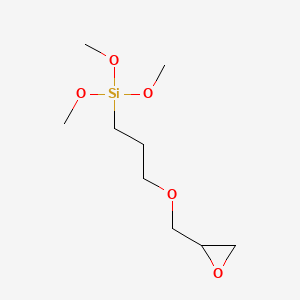

Glycidoxypropyltrimethoxysilane

Cat. No. B1200068

Key on ui cas rn:

2530-83-8

M. Wt: 236.34 g/mol

InChI Key: BPSIOYPQMFLKFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04378250

Procedure details

Into a sealable, glass container were charged 50 g of γ-aminopropyl-triethoxysilane (0.226 mole) and 50 g (0.694 mole) methyl ethyl ketone. The mixture was allowed to stand one hour to permit the ketimine to form. Then 106.8 g (0.4525 mole) of γ-glicidoxypropyl-trimethoxysilane, 117.2 g of methyl ethyl ketone (1.63 mole) and 12.4 g (0.678 mole) distilled water were added to the ketimine mixture (representing a molar ratio of water per siloxane group of 0.68). The non-volatile solids content was 45 wt. % of the total coating composition, which was composed of the first component, or ketimine, and the second component (formed via partial hydrolysis of the γ-glycidoxypropyl-trimethoxysilane). The coating composition was allowed to age for about one hour, and then a sample was drawn down onto a degreased panel of polyallyl diglycol carbonate with a #22 wire wound coating rod. The coating was cured by baking at 15 hours at 80° C. The adhesion, as tested by ASTM D3359, was 100%. The scratch resistance on a Gardner Labs Scratch and Adhesion Tester was 148 g. The surface, when rubbed 100 times at 40 psi with 000 steel wool exhibited 1 or 2 scratches, but no scratches after 100 rubs at 30 psi. The usable pot life was 16-18 hours.

[Compound]

Name

ketimine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

γ-glicidoxypropyl-trimethoxysilane

Quantity

106.8 g

Type

reactant

Reaction Step Three

[Compound]

Name

ketimine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ketimine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

N[CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13]C)([O:9][CH2:10]C)[O:6][CH2:7]C.[CH2:15]([C:17]([CH3:19])=[O:18])C.[OH2:20]>>[CH2:15]([O:20][CH2:2][CH2:3][CH2:4][Si:5]([O:6][CH3:7])([O:9][CH3:10])[O:12][CH3:13])[CH:17]1[O:18][CH2:19]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCC[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(=O)C

|

Step Two

[Compound]

|

Name

|

ketimine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

γ-glicidoxypropyl-trimethoxysilane

|

|

Quantity

|

106.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

117.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

ketimine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ketimine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1CO1)OCCC[Si](OC)(OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |